molecular formula C17H10N6O4S B14118831 (2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile

(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile

Cat. No.: B14118831
M. Wt: 394.4 g/mol
InChI Key: ANUINNMGSLTZAG-KGENOOAVSA-N
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Description

(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile is a complex organic compound characterized by the presence of nitrophenyl and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile typically involves the condensation of 2-nitrophenylhydrazine with 4-(4-nitrophenyl)-1,3-thiazole-2-carbaldehyde. The reaction is carried out under acidic or basic conditions, often using solvents like ethanol or methanol to facilitate the reaction. The reaction mixture is usually heated to reflux to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and thiazolyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving nitrophenyl and thiazolyl groups.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl and thiazolyl groups can interact with active sites of enzymes, inhibiting their activity or altering their function. This compound may also interfere with cellular pathways by binding to specific receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanenitrile
  • (2E)-[2-(2-aminophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile

Uniqueness

(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile is unique due to the presence of both nitrophenyl and thiazolyl groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C17H10N6O4S

Molecular Weight

394.4 g/mol

IUPAC Name

(2E)-N-(2-nitroanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C17H10N6O4S/c18-9-14(21-20-13-3-1-2-4-16(13)23(26)27)17-19-15(10-28-17)11-5-7-12(8-6-11)22(24)25/h1-8,10,20H/b21-14+

InChI Key

ANUINNMGSLTZAG-KGENOOAVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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